molecular formula C19H23N3O5 B12453364 (1R,2S)-2-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

(1R,2S)-2-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B12453364
M. Wt: 373.4 g/mol
InChI Key: YCEDKBMRXBWBFZ-LSDHHAIUSA-N
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Description

(1R,2S)-2-{[(4-cyclopropaneamidophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a cyclopropane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-{[(4-cyclopropaneamidophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexane ring, the introduction of the cyclopropane ring, and the attachment of the formohydrazido and carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-{[(4-cyclopropaneamidophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-{[(4-cyclopropaneamidophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, (1R,2S)-2-{[(4-cyclopropaneamidophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as treating diseases or modulating biological functions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1R,2S)-2-{[(4-cyclopropaneamidophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid
  • Cyclohexanecarboxylic acid
  • Cyclopropylacetic acid
  • Cyclobutanecarboxylic acid

Uniqueness

(1R,2S)-2-{[(4-cyclopropaneamidophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, a cyclopropane ring, and multiple functional groups

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

(1R,2S)-2-[[[4-(cyclopropanecarbonylamino)benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H23N3O5/c23-16(11-5-6-11)20-13-9-7-12(8-10-13)17(24)21-22-18(25)14-3-1-2-4-15(14)19(26)27/h7-11,14-15H,1-6H2,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t14-,15+/m0/s1

InChI Key

YCEDKBMRXBWBFZ-LSDHHAIUSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C(=O)O

Origin of Product

United States

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